REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].S(Cl)(Cl)=O.Cl.CN.[CH:19]([N:22](CC)C(C)C)(C)C>ClCCl.C1(C)C=CC=CC=1>[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([C:6]([NH:22][CH3:19])=[O:7])[CH:9]=[CH:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
7.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CUSTOM
|
Details
|
excess thionyl chloride and toluene were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum for 1 h
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
Under argon, the residue was dissolved in 40 ml of abs
|
Type
|
TEMPERATURE
|
Details
|
dichloromethane and cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
the reaction mixture was washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCC=1C=C(C=CC1)C(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |